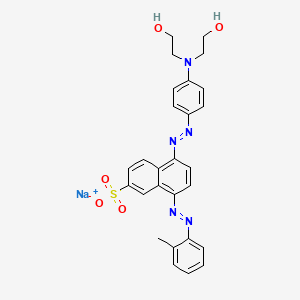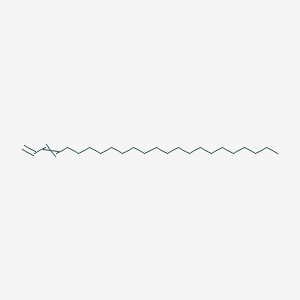
4,8,12-Tetradecatrien-1-ol, 5,9,13-trimethyl-, (E,E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its three double bonds and a hydroxyl group, making it a trienol. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Tetradecatrien-1-ol, 5,9,13-trimethyl-, (E,E)- can be achieved through several synthetic routes. One common method involves the use of farnesyl acetone as a starting material, which undergoes a series of reactions including reduction and dehydration to form the desired trienol . The reaction conditions typically involve the use of reducing agents such as sodium borohydride and dehydrating agents like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
4,8,12-Tetradecatrien-1-ol, 5,9,13-trimethyl-, (E,E)- undergoes various types of chemical reactions, including:
Reduction: The trienol can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
4,8,12-Tetradecatrien-1-ol, 5,9,13-trimethyl-, (E,E)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,8,12-Tetradecatrien-1-ol, 5,9,13-trimethyl-, (E,E)- involves its interaction with various molecular targets and pathways. In biological systems, it can modulate signaling pathways related to inflammation and microbial growth . The hydroxyl group and double bonds play a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
67858-77-9 |
|---|---|
Fórmula molecular |
C17H30O |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
5,9,13-trimethyltetradeca-4,8,12-trien-1-ol |
InChI |
InChI=1S/C17H30O/c1-15(2)9-7-11-17(4)13-8-12-16(3)10-5-6-14-18/h9-10,13,18H,5-8,11-12,14H2,1-4H3 |
Clave InChI |
XEFQCLXNSJBVNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCCO)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



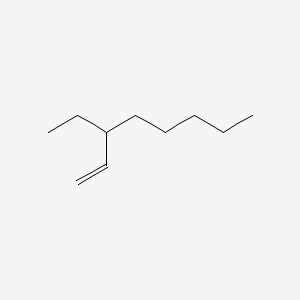
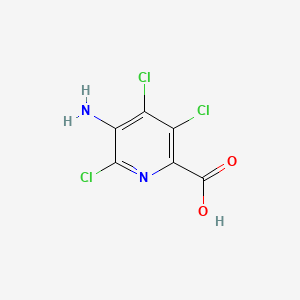
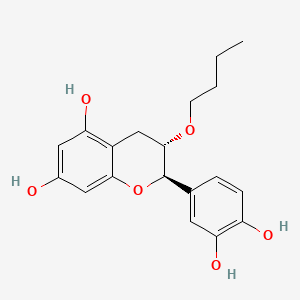

![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)

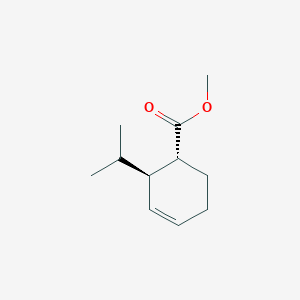
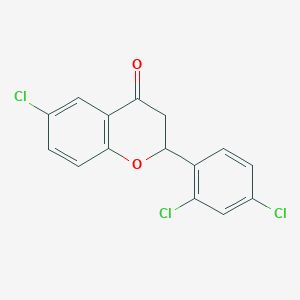
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
